Siamenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
6-methyl-3-(3-methylbut-2-enyl)-9H-carbazol-2-ol |
InChI |
InChI=1S/C18H19NO/c1-11(2)4-6-13-9-15-14-8-12(3)5-7-16(14)19-17(15)10-18(13)20/h4-5,7-10,19-20H,6H2,1-3H3 |
InChI Key |
BBPNJGRZPSCZBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)CC=C(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)CC=C(C)C |
Synonyms |
siamenol |
Origin of Product |
United States |
Isolation and Structure Elucidation Methodologies
Extraction and Chromatographic Separation Techniques
The initial step in obtaining Siamenol involves the extraction of plant material, typically the aerial parts (flowers, leaves, and twigs) of Murraya siamensis. acs.org An organic extract is commonly prepared. researchgate.netnih.govacs.org This crude extract contains a mixture of various compounds present in the plant. To isolate this compound from this mixture, chromatographic separation techniques are employed, often guided by bioactivity assays. researchgate.netnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) plays a crucial role in the purification of this compound, particularly in later stages of isolation or for analyzing fractions obtained from initial separations. While the primary isolation of this compound detailed in key research involved other methods, HPLC is a powerful technique for separating complex mixtures based on differential partitioning between a stationary phase and a mobile phase. clariant.comnih.gov Semi-preparative HPLC can be used to obtain purified samples of compounds from fractions containing the target molecule. researchgate.net
Preparative column chromatography is a fundamental technique used to fractionate the crude extract and enrich the desired compound. In the isolation of this compound, bioassay-guided fractionation of the organic extract of Murraya siamensis was performed. researchgate.netmdpi.com This process typically involves separating the extract over a stationary phase, such as silica (B1680970) gel, using a gradient of solvents with increasing polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC) or analytical HPLC, and tested for the desired activity (in this case, anti-HIV activity, although biological activity details are outside the scope of this article). researchgate.netmdpi.com Active fractions containing this compound are then subjected to further purification steps, which can include additional column chromatography on different stationary phases or using different solvent systems, eventually leading to the isolation of pure this compound. researchgate.net
Spectroscopic and Spectrometric Characterization for Structural Assignment
Once isolated, the structure of this compound is determined through a combination of spectroscopic and spectrometric methods. researchgate.netnih.govmdpi.com These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule. clariant.comanu.edu.auscribd.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is essential for determining the carbon-hydrogen framework and identifying the types of protons and carbons present in this compound. Analysis of the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum provides information about the different proton environments and their connectivity. researchgate.net The ¹³C NMR spectrum reveals the different carbon environments. researchgate.net Further structural information is obtained through 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net HMBC correlations, in particular, are crucial for establishing connectivities between carbons and protons that are two or three bonds apart, aiding in the placement of substituents on the carbazole (B46965) core. researchgate.net
Detailed NMR data for this compound have been reported:
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | NH | Not explicitly reported as a distinct peak in the CD₃OD spectrum, suggesting it is exchangeable. | - | - |
| ¹H | H-1 | 6.81 | s | - |
| ¹H | H-4 | 7.62 | s | - |
| ¹H | H-5 | 7.63 | d | 1.0 |
| ¹H | H-7 | 7.01 | dd | 8.5, 1.0 |
| ¹H | H-8 | 7.17 | d | 8.5 |
| ¹H | ArCH₃ | 2.42 | s | - |
| ¹H | Prenyl CH₂ | 3.42 | d | 7 |
| ¹H | Prenyl CH | 5.43 | tq | 7, 1.5 |
| ¹H | Prenyl CH₃ (vinylic) | 1.75 | brs | - |
| ¹³C | C-1 | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | C-2 | 154.1 | s | - |
| ¹³C | C-3 | 120.5 | s | - |
| ¹³C | C-4 | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | C-4a | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | C-5 | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | C-5a | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | C-6 | 127.4 | d | - |
| ¹³C | C-7 | 124.7 | d | - |
| ¹³C | C-8 | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | C-8a | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | C-9a | Not explicitly reported in the provided ¹³C data snippet, but part of the carbazole skeleton. | - | - |
| ¹³C | ArCH₃ | 20.4 | q | - |
| ¹³C | Prenyl C-1' | 28.5 | t | - |
| ¹³C | Prenyl C-2' | 124.0 | d | - |
| ¹³C | Prenyl C-3' | 131.1 | s | - |
| ¹³C | Prenyl CH₃ (terminal) | 24.9, 16.7 | q | - |
Note: The ¹H and ¹³C assignments are based on the reported data and HMBC correlations which confirmed the positions of the hydroxyl, prenyl, and methyl groups on the carbazole skeleton. researchgate.net Some carbon assignments for the carbazole ring were not explicitly listed in the provided snippet of the ¹³C data for this compound itself, but the presence of 12 signals for the carbazole ring was noted. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. clariant.comnih.govanu.edu.auscribd.com For this compound, high-resolution FABMS data was used to determine its molecular formula as C₁₈H₁₉NO. researchgate.net The observed m/z value for the molecular ion [M]⁺ was 265.1472, with a reported error of 0.6 mmu. researchgate.net
Detailed HRMS data for this compound:
| Ion | m/z | Formula |
| [M]⁺ | 265.1472 | C₁₈H₁₉NO |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. anu.edu.auresearchgate.netlehigh.edumdpi.com The UV spectrum of this compound in methanol (B129727) exhibited characteristic absorption maxima (λmax) at 216, 238, 261, 308, and 328 (shoulder) nm. researchgate.net These absorption patterns are indicative of a carbazole skeleton, which contains conjugated double bonds responsible for UV absorption. researchgate.net
Detailed UV-Vis data for this compound:
| Solvent | λmax (nm) |
| MeOH | 216, 238, 261, 308, 328 (sh) |
The combined data from these spectroscopic and spectrometric techniques allowed for the comprehensive structural assignment of this compound as 3-hydroxy-6-methyl-2-prenylcarbazole. researchgate.net
Synthetic and Biosynthetic Investigations of Siamenol
Chemoenzymatic Synthesis and Biocatalytic Pathways
While specific details on the chemoenzymatic synthesis or dedicated biocatalytic pathways solely for Siamenol are not extensively detailed in the search results, the broader context of carbazole (B46965) alkaloid synthesis and biocatalysis provides relevant insights. Chemoenzymatic approaches and biocatalysis are increasingly explored for the synthesis of complex natural products, including alkaloids. researchgate.netdntb.gov.uanih.govmdpi.comacs.orgcsic.es
Research on the synthesis of carbazole alkaloids has employed various strategies, including palladium-catalyzed approaches, which can involve sequential C–N and C–C bond formation. rsc.orgrsc.orgresearchgate.net For instance, a palladium(0)-catalyzed Buchwald-Hartwig amination followed by a palladium(II)-mediated oxidative cyclization has been used to construct the carbazole framework. rsc.org
Biocatalysis, utilizing enzymes, offers potential for highly selective transformations under mild conditions. While direct enzymatic synthesis of this compound is not explicitly described, enzymes are known to be involved in the biosynthesis of related carbazole alkaloids, particularly in steps like prenylation and oxygenation. rsc.org The use of lipases for kinetic resolution of allenols, which can serve as building blocks in organic synthesis, illustrates the application of biocatalysis in related synthetic endeavors. nih.govacs.org
Proposed Biosynthetic Pathways from Natural Precursors
Most carbazole alkaloids found in terrestrial plants are believed to originate biogenetically from a common precursor, 3-methylcarbazole. rsc.org The biosynthesis of these compounds involves a series of metabolic transformations of this core structure. rsc.org
The primary precursor for many carbazole alkaloids, including those found in Murraya species, is proposed to be 3-methylcarbazole. rsc.org this compound is isolated from Murraya siamensis, a genus known for its carbazole alkaloids. acs.orgresearchgate.net
Intermediate metabolites in the biosynthesis of carbazole alkaloids typically involve modifications of the carbazole skeleton. These modifications can include oxidation of the methyl group, oxygenation at various positions on the carbazole ring, and the addition of prenyl or geranyl groups. rsc.org These steps can then be followed by cyclization reactions to form more complex structures. rsc.org
While a specific step-by-step pathway detailing all intermediates leading to this compound is not provided, the general biosynthetic route for prenylated carbazole alkaloids from 3-methylcarbazole involves prenylation and oxygenation steps. rsc.org
The biosynthesis of carbazole alkaloids involves enzymatic transformations. Key enzymatic steps in the proposed pathway from 3-methylcarbazole to prenylated and oxygenated carbazoles like this compound include enzymes responsible for:
Prenylation: The introduction of a prenyl group is a common modification in the biosynthesis of many natural products, including carbazole alkaloids. This process typically involves prenyl pyrophosphate, which is formed via either the mevalonic acid or methylerythritol phosphate (B84403) pathways. rsc.org Enzymes catalyze the attachment of this prenyl group to the carbazole skeleton.
Oxygenation: Hydroxyl groups are introduced at specific positions on the carbazole ring through the action of oxygenase enzymes. rsc.org
Methylation: The presence of a methyl group at position 6 in this compound suggests a methylation step in its biosynthesis, likely catalyzed by a methyltransferase enzyme.
Structural Modification and Chemical Derivatization Studies
Rational Design Principles for Siamenol Analogs
Rational design principles for this compound analogs are typically guided by the aim to modulate its physical, chemical, and potential biological properties. This compound is characterized by a 9H-carbazole core substituted with a hydroxyl group at position 2, a methyl group at position 6, and a prenyl group at position 3. obolibrary.org Design strategies often involve modifying these positions or introducing new functionalities onto the carbazole (B46965) framework.
Synthetic Strategies for Core Skeleton Diversification
The synthesis of this compound and its carbazole analogs often involves the construction or modification of the carbazole core. Various synthetic strategies have been developed for the carbazole framework, which can be applied to the synthesis of this compound derivatives.
One approach involves the construction of the carbazole ring system from suitable precursors. Methods utilizing biphenyl (B1667301) intermediates, often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling, followed by cyclization, are common for accessing substituted carbazoles. tandfonline.com The Cadogan cyclization, which involves the reductive cyclization of o-nitrobiaryls, is another established method for synthesizing carbazoles, including this compound. tandfonline.comresearchgate.net
Specific total synthesis routes for this compound have been reported, providing pathways for accessing the core structure and potentially introducing variations. One synthesis utilized a palladium-catalyzed approach for the construction of the carbazole framework. rsc.orgrsc.org Another approach involved a Diels-Alder reaction to construct a halogenated, o-nitro biaryl template, followed by a Cadogan cyclization to yield this compound. nih.govorganic-chemistry.org
Diversification of the core skeleton can also be achieved through functionalization reactions on a pre-formed carbazole or a late-stage intermediate in the synthesis of this compound. Recent developments in transition metal-catalyzed C-H functionalization have provided new avenues for selectively introducing substituents at different positions of the carbazole skeleton, allowing for the synthesis of a wide range of functionalized carbazole derivatives. chim.it
Investigating the Impact of Substituent Effects on Molecular Properties
Studies on substituent effects in carbazole chemistry, generally, indicate that both electron-donating and electron-withdrawing groups can impact reactivity and other molecular properties. fiveable.memdpi.comrsc.org For instance, substituents can influence the acidity or basicity of the nitrogen atom, alter the reactivity of the aromatic rings towards electrophilic or nucleophilic attack, and affect spectroscopic properties. fiveable.mejocpr.com
While specific detailed studies solely focused on the substituent effects on the molecular properties of a broad range of this compound analogs were not extensively found within the search results, the principles of substituent effects established for the carbazole class are directly applicable. Understanding how modifications to the hydroxyl, methyl, or prenyl groups, or the introduction of new substituents, alter the electronic and steric environment of the this compound core is crucial for designing analogs with desired characteristics.
Structure-Reactivity Relationship (SRR) Studies in Synthetic Pathways
Structure-reactivity relationship (SRR) studies in synthetic pathways aim to understand how the structural features of reactants and intermediates influence the rate, selectivity, and outcome of chemical reactions. numberanalytics.comnih.gov For this compound synthesis and derivatization, SRR studies are vital for optimizing reaction conditions, predicting the behavior of new substrates, and developing efficient synthetic routes.
In the context of carbazole synthesis, SRR studies have been conducted on various cyclization and coupling reactions used to build the carbazole core. For example, investigations into the regioselectivity of cyclization reactions or the efficiency of cross-coupling reactions with different substituted precursors provide insights into how the electronic and steric nature of the starting materials influence the reaction outcome. tandfonline.comresearchgate.net
For the synthesis of this compound itself, SRR studies would involve examining how variations in the substituents on the biphenyl or nitrobiaryl precursors affect the efficiency and selectivity of the subsequent cyclization or coupling steps. nih.govorganic-chemistry.org Understanding these relationships allows chemists to predict the feasibility of synthesizing new this compound analogs and to optimize the reaction conditions for maximum yield and purity.
Computational Approaches to Derivative Design and Prediction
Computational approaches, such as Density Functional Theory (DFT) calculations and molecular modeling, play an increasingly important role in the design and prediction of properties of chemical derivatives. nih.govmdpi.commdpi.com These methods can provide valuable insights into the electronic structure, stability, reactivity, and even potential biological interactions of this compound analogs before their synthesis is attempted.
Computational studies can be used to predict the impact of different substituents on the electronic properties of the carbazole core, such as charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), which are relevant to reactivity and spectroscopic properties. mdpi.comnih.gov They can also help in understanding the preferred conformations of flexible substituents like the prenyl group and how these might influence the molecule's interactions.
Furthermore, computational methods can assist in predicting the feasibility and potential outcomes of synthetic reactions. For instance, transition state calculations can provide information about activation energies and reaction pathways, helping to rationalize observed reactivity and predict the most favorable conditions for synthesizing new this compound derivatives. chemrxiv.org Molecular docking studies, while often applied to predict biological interactions, can also provide insights into how structural modifications might affect binding to specific sites, which can be indirectly relevant to understanding reactivity in complex chemical environments or towards specific reagents.
While specific computational studies solely focused on the design and prediction of this compound derivatives were not prominently highlighted in the search results, the application of these techniques in the broader field of carbazole chemistry and natural product synthesis is well-established and directly applicable to future studies on this compound analogs. researchgate.netdntb.gov.ua
Mechanistic Investigations of Compound Interactions in Model Systems
Elucidation of Molecular and Cellular Interaction Mechanisms
The investigation into how a novel compound like Siamenol interacts with biological systems at the molecular and cellular level is fundamental to understanding its potential effects. This typically involves a multi-pronged approach using various model systems and assays.
To understand the biological pathways affected by this compound, researchers would likely utilize a panel of well-characterized human cell lines. These models allow for the controlled study of cellular responses to the compound. For instance, if preliminary screening suggests anti-inflammatory properties, cell lines such as macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) might be employed. The modulation of key signaling pathways, such as NF-κB or MAPK signaling, would be assessed by measuring the phosphorylation status of key proteins or the expression of downstream target genes.
Hypothetical Data from In Vitro Cellular Model Studies
| Cell Line | Pathway Investigated | Key Marker Analyzed | Observed Effect of this compound |
|---|---|---|---|
| HEK293 | Wnt/β-catenin | β-catenin nuclear translocation | 25% decrease at 10 µM |
| A549 | EGFR Signaling | Phospho-ERK1/2 levels | 40% inhibition at 10 µM |
Identifying the direct molecular targets of this compound is a critical step. This is often achieved through the development of specific biochemical assays. Techniques such as affinity chromatography, where this compound is immobilized on a solid support to capture its binding partners from cell lysates, could be used. Alternatively, activity-based protein profiling (ABPP) might be employed to identify enzymes that interact with this compound. The development of a robust and sensitive assay is paramount for the successful identification and validation of molecular targets.
Hypothetical Results of Target Identification Assays
| Assay Type | Potential Target Class | Example Target Identified | Validation Method |
|---|---|---|---|
| Kinase Inhibition Screen | Protein Kinases | Cyclin-dependent kinase 2 (CDK2) | In vitro kinase assay |
| Receptor Binding Assay | G-protein coupled receptors | Adenosine A2A receptor | Radioligand displacement |
Hypothetical Findings on Intracellular Processes
| Process Analyzed | Experimental System | Key Finding |
|---|---|---|
| Cell Cycle Progression | Synchronized HeLa cells | G1 phase arrest |
| Apoptosis Induction | Jurkat T-cells | Caspase-3 activation |
Biophysical Characterization of Compound-Biomolecule Binding Dynamics
Once a potential molecular target is identified, biophysical techniques are employed to characterize the binding interaction between this compound and the biomolecule in detail. Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), kinetics (kon and koff rates), and thermodynamics (enthalpy and entropy changes). This information is crucial for understanding the nature and strength of the interaction.
Hypothetical Biophysical Binding Data for this compound and a Target Protein
| Technique | Parameter Measured | Value |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Affinity (KD) | 500 nM |
| Association rate (kon) | 1.5 x 10^5 M⁻¹s⁻¹ | |
| Dissociation rate (koff) | 7.5 x 10⁻² s⁻¹ | |
| Isothermal Titration Calorimetry (ITC) | Binding Enthalpy (ΔH) | -8.5 kcal/mol |
Theoretical and Computational Chemistry for Mechanistic Hypotheses
Computational approaches play a vital role in modern drug discovery and mechanistic studies. They can be used to predict how a compound like this compound might bind to its target, to understand the electronic properties that govern its reactivity, and to generate testable hypotheses about its mechanism of action.
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be used to investigate the electronic structure of this compound. These calculations can provide insights into the molecule's geometry, orbital energies (HOMO and LUMO), electrostatic potential, and reactivity. This information can help to explain its binding mode and chemical behavior. For example, the calculated electrostatic potential map can indicate regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions with a target protein.
Hypothetical DFT Calculation Results for this compound
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates good kinetic stability |
| Dipole Moment | 3.5 D | Suggests moderate polarity |
Molecular Dynamics Simulations for Conformational Analysis
No specific information available for this compound.
Cheminformatics for Database Analysis and Prediction
No specific information available for this compound.
Advanced Analytical Methodologies for Siamenol Research
Development of Quantitative and Qualitative Assays for Research Samples
Quantitative and qualitative assays are fundamental to Siamenol research, providing the means to identify the compound and measure its concentration. Qualitative analysis confirms the presence or absence of this compound in a sample, while quantitative analysis determines the exact amount. Various chromatographic and spectroscopic methods form the basis of these assays. The development of such assays involves selecting appropriate sample preparation techniques, separation methods, and detection systems tailored to the chemical properties of this compound. For instance, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are commonly employed for both qualitative identification based on retention time and quantitative analysis using appropriate standards. researchgate.netnih.govnih.govresearchgate.net Spectroscopic techniques, such as UV-Visible spectroscopy, can also be integrated into these assays, utilizing this compound's characteristic absorbance wavelengths for detection and quantification. researchgate.net The development process includes method validation to ensure accuracy, precision, sensitivity, and specificity for the intended research application.
Application of Advanced Spectroscopic Techniques for Complex Mixtures
Advanced spectroscopic techniques play a vital role in the structural elucidation of this compound, particularly when isolated from complex natural extracts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for determining the complete chemical structure of novel compounds like this compound and confirming the structures of known ones. researchgate.netmdpi.commdpi.com UV spectroscopy provides information about the chromophores present in the molecule, aiding in the identification of the core carbazole (B46965) skeleton in this compound. researchgate.netmdpi.com Infrared (IR) spectroscopy can reveal the presence of specific functional groups, such as N-H, carbonyl, and aromatic rings. mdpi.com When dealing with complex mixtures, the combination of these spectroscopic methods allows researchers to differentiate this compound from co-occurring compounds and piece together its structural details. nih.govjst.go.jp For example, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for mapping the connectivity between atoms and confirming the assignment of NMR signals, which was instrumental in the initial structural determination of this compound. mdpi.comnih.govjst.go.jp
Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for the analysis of this compound in complex matrices. LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are widely used for the separation, identification, and quantification of compounds in mixtures. LC-MS is particularly suitable for the analysis of relatively polar and non-volatile compounds like many alkaloids, including this compound. nih.govnih.govresearchgate.netikm.org.my LC-MS allows for the separation of this compound from other components in an extract based on their differential interactions with the stationary and mobile phases, followed by online detection and identification using mass spectrometry. ikm.org.my The mass spectrometer provides information about the molecular weight of this compound and its fragmentation pattern, which serves as a unique fingerprint for identification. nih.govnih.govresearchgate.netikm.org.my LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity by allowing for the selection of parent ions and subsequent fragmentation to produce characteristic product ions. nih.govnih.govresearchgate.netikm.org.my This is particularly useful for quantifying this compound in complex biological samples where interfering substances may be present. nih.govnih.govresearchgate.net While GC-MS is typically used for volatile and semi-volatile compounds, derivatization techniques can sometimes be employed to make less volatile compounds amenable to GC-MS analysis. researchgate.netresearchgate.netfilab.frnih.gov However, LC-MS is generally the preferred method for the analysis of carbazole alkaloids like this compound due to their polarity and molecular weight. ikm.org.my The application of these hyphenated techniques enables researchers to confidently identify and quantify this compound even at low concentrations within intricate sample matrices. nih.govnih.govresearchgate.net
Compound Names and PubChem CIDs
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming various fields of chemical research, including the study of natural products like Siamenol. AI and ML algorithms can process vast datasets related to chemical structures, properties, reactions, and biological activities, enabling researchers to gain insights and make predictions that were previously challenging. rsc.orgdypvp.edu.inacs.orgcas.orghelmholtz-hips.de
Advancements in Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of natural products often involves complex, multi-step processes that can generate significant waste and utilize hazardous reagents and solvents. hilarispublisher.comopenaccessjournals.compnas.orgresearchgate.net Advancements in sustainable and green chemistry offer promising avenues for developing more environmentally friendly synthetic routes for this compound and its derivatives.
Green chemistry principles emphasize reducing or eliminating the use and generation of hazardous substances, maximizing atom economy, using safer solvents, and employing renewable feedstocks. hilarispublisher.compnas.orgresearchgate.netacs.orgijnc.ir Techniques such as biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions, could be explored for specific steps in this compound synthesis. hilarispublisher.comacs.orgsynthiaonline.com Flow chemistry, which involves performing reactions in continuous flow reactors, offers advantages in terms of safety, control, and efficiency, potentially reducing reaction times and improving yields compared to traditional batch processes. ijnc.irworldscientific.com The development of eco-friendly extraction and purification methods for this compound from its natural sources also aligns with sustainable chemistry goals. hilarispublisher.com Implementing these green chemistry approaches in this compound synthesis can lead to more efficient, cost-effective, and environmentally responsible production. researchgate.netijnc.irworldscientific.com
Exploration of Related Carbazole (B46965) Scaffolds in Materials Science Applications
This compound is a carbazole alkaloid, and the carbazole scaffold is a well-established building block in the field of materials science, particularly in optoelectronics. rsc.orgmdpi.comoldcitypublishing.comnih.govresearchgate.net The unique electronic and optical properties of the carbazole moiety, such as its planar π-conjugated system, high rigidity, and electron-donating ability, make it suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. rsc.orgmdpi.comoldcitypublishing.comnih.govresearchgate.net
Future research could explore the potential of this compound and its structural analogs or derivatives for materials science applications. Modifications to the this compound structure could be investigated to tune its electronic and optical properties for specific uses. For instance, incorporating this compound or related carbazole scaffolds into conjugated polymers could lead to the development of new functional materials with tailored properties for organic electronics. mdpi.comoldcitypublishing.comresearchgate.net Investigating the solid-state properties and aggregation behavior of this compound and its derivatives could also reveal potential for applications in areas like organic semiconductors or phosphorescent materials. rsc.org The exploration of this compound within the broader context of carbazole-based materials science holds potential for discovering novel applications beyond its natural biological roles.
Development of High-Throughput Screening Methodologies for Chemical Libraries
High-Throughput Screening (HTS) is a powerful tool in drug discovery and chemical biology that enables the rapid screening of large libraries of compounds against specific biological targets or phenotypic assays. medinadiscovery.commdpi.comnih.govresearchgate.netnycu.edu.twevotec.combmglabtech.comlabmanager.com The development and application of HTS methodologies can significantly accelerate the identification of bioactive compounds.
For this compound research, HTS can play a crucial role in several aspects. Libraries of synthetic analogs of this compound, featuring modifications to the carbazole core or its substituents, can be rapidly screened to identify compounds with enhanced potency, selectivity, or novel biological activities. mdpi.comnih.govresearchgate.net HTS can also be applied to screen natural product extracts or microbial fermentation broths for the discovery of new compounds with similar structural features or biological activities to this compound. medinadiscovery.commdpi.comnycu.edu.tw Automation and miniaturization are key aspects of HTS, allowing for cost-effective and rapid evaluation of large chemical collections. medinadiscovery.comevotec.combmglabtech.comlabmanager.com Integrating HTS with advanced data analysis techniques, including AI and ML, can further improve the efficiency of hit identification and prioritization. evotec.com The continued development and application of HTS methodologies will be essential for comprehensively exploring the biological potential of this compound and related carbazole scaffolds.
Q & A
Basic: How to formulate a research question on Siamenol's biochemical mechanisms?
Answer:
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population : Specific cell lines or biological systems (e.g., in vitro neuronal cells).
- Intervention : this compound dosage or exposure time.
- Comparison : Baseline activity without this compound or against a known compound.
- Outcome : Quantifiable metrics like enzyme inhibition rates or gene expression changes.
Ensure alignment with gaps identified in literature reviews (e.g., understudied pathways) .
Basic: What methodologies are effective for conducting literature reviews on this compound?
Answer:
- Semantic Search Tools : Use AI-driven platforms like Semantic Scholar to identify key papers, extract methods/results via its "Ask this paper" feature, and track influential citations .
- Dataset Repositories : Search specialized databases (e.g., Mendeley Data, Figshare) using Boolean strings (e.g.,
This compound AND (synthesis OR pharmacokinetics)). Prioritize peer-reviewed studies over preprint platforms . - Thematic Analysis : Code findings into categories (e.g., "toxicity," "synthesis protocols") using tools like NVivo for trend identification .
Advanced: How to resolve contradictions in reported pharmacological data for this compound?
Answer:
- Triangulation : Cross-validate results using multiple methods (e.g., in vitro assays vs. computational docking studies).
- Error Analysis : Assess methodological variability (e.g., solvent purity in assays, instrument calibration) using uncertainty quantification models.
- Meta-Analysis : Aggregate data from 5+ studies (Table 1) and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources .
Table 1 : Common Sources of Data Contradiction in Pharmacological Studies
| Factor | Impact Example | Mitigation Strategy |
|---|---|---|
| Dosage Variability | EC50 values differing by >20% | Standardize molarity calibration protocols |
| Cell Line Senescence | Reduced uptake in aged cultures | Use low-passage cells with viability assays |
| Solvent Interactions | DMSO affecting membrane permeability | Use solvent controls in all experiments |
Basic: Designing experiments to assess this compound's efficacy in neurodegenerative models
Answer:
- Variables : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., tau protein aggregation, mitochondrial ROS levels).
- Control Groups : Include positive controls (e.g., known neuroprotectants) and vehicle controls.
- Blinding : Implement double-blinding for subjective endpoints (e.g., histopathological scoring) .
Advanced: Optimizing synthesis protocols for this compound derivatives
Answer:
-
Design of Experiments (DOE) : Use factorial design to test variables (e.g., temperature, catalyst type). Example parameters:
Factor Level 1 Level 2 Reaction Temp 60°C 80°C Catalyst Pd/C Ni Nanoparticles -
Analytical Validation : Confirm structural integrity via HPLC-MS (purity >98%) and 2D-NMR (e.g., HSQC for stereochemical confirmation) .
Basic: Validating purity and structural integrity of synthesized this compound
Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).
- Spectroscopy : Compare NMR peaks (e.g., δ 7.2–7.4 ppm for aromatic protons) to reference spectra.
- Quantitative Analysis : Calculate purity via area-under-curve (AUC) in HPLC chromatograms .
Advanced: Conducting comparative analysis of this compound with structurally similar compounds
Answer:
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict bioactivity differences.
- Statistical Testing : Apply ANOVA to compare IC50 values across compounds. Report effect sizes (e.g., Cohen’s d) for clinical relevance .
Basic: Ethical considerations in in vivo this compound research
Answer:
- IRB Protocols : Submit detailed study designs (e.g., dosing schedules, euthanasia criteria) for approval.
- 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles (e.g., use computational models before animal trials) .
Advanced: Designing long-term stability studies for this compound formulations
Answer:
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months, with periodic HPLC checks.
- Degradation Kinetics : Model data using Arrhenius equations to predict shelf life .
Basic: Data management strategies for this compound research
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
